4-benzoyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide
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Overview
Description
4-benzoyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide is a synthetic organic compound with the molecular formula C16H18N2O2 and a molecular weight of 270.33 g/mol . This compound is characterized by a pyrrole ring substituted with a benzoyl group at the 4-position and a butan-2-yl group at the nitrogen atom of the carboxamide group . It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Butan-2-yl Group: The butan-2-yl group is attached to the nitrogen atom of the carboxamide group through an amide bond formation reaction, typically using butan-2-amine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of the synthetic routes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring or the benzoyl group.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives at the benzoyl or pyrrole positions.
Scientific Research Applications
4-benzoyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzoyl and pyrrole moieties may play a role in binding to these targets, while the butan-2-yl group could influence the compound’s overall bioavailability and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-benzoyl-1H-pyrrole-2-carboxamide
- N-(butan-2-yl)-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxamide
- N-(butan-2-yl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Uniqueness
4-benzoyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the butan-2-yl group at the nitrogen atom of the carboxamide group differentiates it from other similar compounds, potentially affecting its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
4-benzoyl-N-butan-2-yl-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-11(2)18-16(20)14-9-13(10-17-14)15(19)12-7-5-4-6-8-12/h4-11,17H,3H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNSRHLFRBESSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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